molecular formula C28H26FN3O4S B2858196 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113126-54-7

3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2858196
CAS No.: 1113126-54-7
M. Wt: 519.59
InChI Key: NBBYDWBBEZYLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative investigated for its potential as a targeted anticancer agent. Its molecular structure is characteristic of inhibitors designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase family. The compound is hypothesized to function by competitively binding to the ATP-binding site of the receptor, thereby blocking autophosphorylation and subsequent downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation, survival, and metastasis. Research into this compound is focused on its efficacy against various EGFR-driven malignancies, including non-small cell lung cancer, breast cancer, and glioblastoma. Scientists utilize this small molecule in biochemical assays to study kinase inhibition profiles and in cell-based assays to assess its effects on cancer cell viability, apoptosis induction, and cell cycle arrest. The specific substitutions on the quinazoline core, including the 4-fluorophenyl and 4-methoxyphenyl groups, are designed to optimize binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity, solubility, and storage conditions.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4S/c1-17(2)15-30-26(34)19-6-13-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)37-16-25(33)18-4-11-22(36-3)12-5-18/h4-14,17H,15-16H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBYDWBBEZYLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and the introduction of the various substituents. One common synthetic route involves the condensation of 4-fluoroaniline with isobutyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized with 2-(4-methoxyphenyl)-2-oxoethyl thiol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound exhibits three primary reaction pathways:

a. Sulfanyl Group Oxidation
The -S- linkage undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions. For example:

  • Controlled oxidation with H₂O₂/acetic acid yields a sulfoxide derivative.

  • Strong oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfone.

b. Quinazoline Ring Modifications
The 4-oxo group participates in nucleophilic substitution or addition reactions:

  • Alkylation at the 4-oxo position using alkyl halides in basic media.

  • Condensation with hydrazines or hydroxylamines to form hydrazones or oximes .

c. Carboxamide Hydrolysis
The tertiary carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux) produces the corresponding carboxylic acid.

  • Basic hydrolysis (NaOH/EtOH) yields an amine and carboxylate salt.

Reaction Conditions and Reagents

The table below summarizes experimental parameters for key reactions:

Reaction Type Reagents/Conditions Temperature Catalyst Yield
Sulfanyl oxidationH₂O₂ (30%), glacial acetic acid40–50°CNone65–72%
4-Oxo alkylationCH₃I, K₂CO₃, DMF80°C, 6 hrPhase-transfer agent58%
Carboxamide hydrolysis6M HCl, H₂OReflux, 12 hrNone82%
Quinazoline ring openingNH₂NH₂·H₂O, EtOH70°C, 4 hrNone47%

Sulfanyl Oxidation Products

  • Sulfoxide derivative : Characterized by IR absorption at 1040 cm⁻¹ (S=O stretch) and a molecular ion peak at m/z 550.6.

  • Sulfone derivative : Shows enhanced thermal stability (decomposition point >250°C).

Hydrolysis Products

  • Carboxylic acid : Bioactive intermediate with improved solubility in polar solvents (logP reduced by 1.2 units).

  • Amine byproduct : Used in further functionalization via reductive amination .

Stability Under Environmental Conditions

The compound degrades under specific conditions:

Factor Effect Half-Life
UV light (300–400 nm)Photolytic cleavage of sulfanyl bridge4.2 hr
pH 12 (aqueous)Carboxamide hydrolysis dominates1.8 hr
pH 2 (aqueous)Quinazoline ring protonation and cleavage6.5 hr

Comparative Reactivity with Structural Analogs

Reactivity trends observed in related compounds:

Structural Feature Reactivity Difference
4-Fluorophenyl substituentSlower hydrolysis vs. 4-chlorophenyl
2-Methylpropyl groupSteric hindrance reduces alkylation rates
Methoxyphenyl ketoneEnhances oxidative stability of sulfanyl

Industrial-Scale Reaction Challenges

  • Low regioselectivity during alkylation requires advanced catalysts (e.g., Pd/C).

  • Purification difficulties due to polar byproducts necessitate chromatography or crystallization optimizations .

Scientific Research Applications

3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name (Reference) R3 Sulfanyl Substituent Carboxamide Group Key Properties/Inferences
Target Compound 4-Fluorophenyl 2-(4-Methoxyphenyl)-2-oxoethyl N-(2-methylpropyl) High lipophilicity (2-methylpropyl); electron-withdrawing (F) and donating (OCH3) groups may balance solubility and receptor binding .
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxyphenyl - N-[2-(trifluoromethyl)phenyl] Trifluoromethyl group enhances metabolic stability; methoxy at R3 may improve solubility .
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Chlorophenyl - N-(3-chloro-4-fluorophenyl) Halogenated R3 and carboxamide groups suggest strong hydrophobic interactions; potential for enhanced target affinity .
N-[(4-Fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 4-Fluorophenyl 2-(1H-Indol-3-yl)-2-oxoethyl N-(4-fluorophenyl)methyl Indole moiety may confer π-π stacking interactions; fluorinated benzyl group could influence blood-brain barrier penetration .

Key Observations:

Substituent Effects on Lipophilicity :

  • The 2-methylpropyl group in the target compound increases lipophilicity compared to analogs with smaller carboxamide substituents (e.g., N-[2-(trifluoromethyl)phenyl] in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Halogenated derivatives (e.g., Cl, F in ) exhibit higher logP values, favoring hydrophobic binding pockets .

In contrast, 4-methoxyphenyl () donates electrons, possibly altering redox stability . Bulky substituents (e.g., indole in ) may introduce steric hindrance, affecting binding to flat active sites (e.g., ATP pockets in kinases) .

The sulfanyl group in all analogs may act as a hydrogen bond acceptor, critical for target engagement .

Biological Activity

The compound 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26FN2O3SC_{24}H_{26}FN_{2}O_{3}S with a molecular weight of approximately 418.5 g/mol. The compound features a quinazoline core structure, which is known for its diverse pharmacological properties.

Structural Features

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Methoxyphenyl Group : Potentially increases bioactivity through electronic effects.
  • Sulfanyl Linkage : May contribute to the compound's reactivity and interaction with biological targets.
  • Carboxamide Functionality : Commonly associated with biological activity in medicinal chemistry.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated that they inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis
Compound BA54910Cell Cycle Arrest
Compound CHeLa20Apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group may enhance its antibacterial activity by disrupting bacterial cell membranes.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit certain kinases involved in cancer progression. Preliminary docking studies suggest strong binding affinity to target enzymes, which may lead to further development as a therapeutic agent.

Case Study: Kinase Inhibition

A recent study utilized molecular docking simulations to assess the binding affinity of the compound to various kinases. The results indicated that it binds effectively to the ATP-binding site, suggesting potential for use as a targeted therapy in kinase-driven cancers.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, including thioether bond formation, quinazoline ring cyclization, and carboxamide coupling. Key challenges include controlling regioselectivity during sulfanyl group introduction and minimizing side reactions (e.g., over-oxidation of the thioether). Optimization requires precise temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and catalysts like zinc chloride for quinazoline ring formation . Monitoring via TLC and intermediate purification using column chromatography improves yield (typically 40–60%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms substituent positions and stereochemistry. Mass spectrometry (HRMS/ESI-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (≥95% purity threshold) . X-ray crystallography may resolve ambiguities in stereochemistry but requires high-quality single crystals .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic quinazoline core and fluorophenyl groups. For in vitro assays, co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations enhance solubility without cytotoxicity . Solubility parameters (logP ~3.5) should guide dose-response studies to avoid false negatives from precipitation .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with broad-spectrum assays:

  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory: COX-2 inhibition via ELISA.
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria . Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with orthogonal assays (e.g., apoptosis via Annexin V staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target specificity?

Systematically modify substituents:

  • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity.
  • Substitute the 2-methylpropyl moiety with polar groups (e.g., piperazine) to improve solubility and target engagement . Use molecular docking (AutoDock Vina) to predict binding affinity to kinases (e.g., EGFR) or tubulin . Validate with kinase inhibition assays and crystallography .

Q. How should researchers address contradictory data in biological activity across studies?

Contradictions may arise from assay variability (e.g., cell line genetic drift) or metabolite interference. Mitigate by:

  • Replicating studies in ≥3 independent labs.
  • Profiling metabolites via LC-MS to identify active/inactive derivatives .
  • Using isogenic cell lines to isolate genetic factors influencing response .

Q. What strategies optimize in vivo pharmacokinetics given its metabolic instability?

The compound’s thioether linkage is prone to oxidation. Strategies include:

  • Prodrug design: Mask the sulfanyl group with acetyl protection, cleaved in vivo by esterases.
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prolong half-life and reduce hepatic clearance . Monitor plasma stability via LC-MS/MS and adjust dosing intervals in rodent models .

Q. How can transcriptomic profiling elucidate its mechanism of action?

Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes. Focus on pathways like:

  • Apoptosis: Upregulation of BAX, CASP3.
  • Cell cycle arrest: Downregulation of CDK4/6. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .

Q. What experimental controls are critical for validating target engagement in kinase inhibition assays?

Include:

  • Negative controls: Compound analogs lacking key pharmacophores.
  • Off-target controls: Kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Cellular thermal shift assays (CETSA): Confirm target binding by measuring protein thermal stability shifts .

Q. How do researchers design robust dose-response studies for combination therapies?

Use the Chou-Talalay method to calculate combination indices (CI):

  • Synergy (CI <1): Test sequential dosing (e.g., pre-treatment with cisplatin).
  • Antagonism (CI >1): Adjust molar ratios or explore alternative partners (e.g., PARP inhibitors) .
    Validate in 3D tumor spheroids to mimic in vivo conditions .

Data Contradiction Analysis

  • Example: Discrepancies in reported IC₅₀ values may stem from assay conditions (e.g., serum concentration affecting compound stability). Resolve by standardizing protocols (e.g., 10% FBS in media) and including internal reference compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.